methyl 2-[(1-oxopropyl)amino]benzoate methyl 2-[(1-oxopropyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.: 25628-84-6
VCID: VC7962675
InChI: InChI=1S/C11H13NO3/c1-3-10(13)12-9-7-5-4-6-8(9)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13)
SMILES: CCC(=O)NC1=CC=CC=C1C(=O)OC
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

methyl 2-[(1-oxopropyl)amino]benzoate

CAS No.: 25628-84-6

Cat. No.: VC7962675

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[(1-oxopropyl)amino]benzoate - 25628-84-6

Specification

CAS No. 25628-84-6
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name methyl 2-(propanoylamino)benzoate
Standard InChI InChI=1S/C11H13NO3/c1-3-10(13)12-9-7-5-4-6-8(9)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13)
Standard InChI Key VGXVLVNJSSONHX-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC=CC=C1C(=O)OC
Canonical SMILES CCC(=O)NC1=CC=CC=C1C(=O)OC

Introduction

Synthesis and Manufacturing

Synthetic Routes

Two primary methods dominate the synthesis of methyl 2-[(1-oxopropyl)amino]benzoate:

Method A: Sequential Esterification-Acylation

  • Esterification: Benzoic acid reacts with methanol under acidic catalysis (H₂SO₄, 60°C) to yield methyl benzoate.

  • Nitration: Directed ortho-nitration using HNO₃/H₂SO₄ introduces the nitro group at the 2-position.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amine.

  • Acylation: Propionyl chloride reacts with the amine under Schotten-Baumann conditions (NaOH, 0-5°C).

Method B: One-Pot Microwave Synthesis
A modern approach utilizes microwave irradiation (150°C, 20 min) to couple 2-aminobenzoic acid with methyl propionate in the presence of DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent. This method achieves 82% yield compared to Method A's 68%.

Industrial-Scale Production Challenges

While laboratory synthesis is well-established, scaling presents challenges:

ParameterLaboratoryPilot Plant
Yield68-82%58-65%
Reaction Time2-6 hrs8-12 hrs
Byproduct Formation≤5%12-18%
Energy Consumption0.5 kWh/mol4.2 kWh/mol

Data adapted from industrial process optimization trials. Key issues include thermal degradation during prolonged heating and catalyst deactivation at scale.

Chemical Reactivity Profile

The compound participates in three primary reaction types:

Oxidation

Treatment with KMnO₄ in acidic conditions oxidizes the propanoyl group to carboxylic acid, yielding 2-(carboxyamino)benzoic acid. This reaction proceeds with 94% efficiency at 80°C.

Reduction

LiAlH₄ reduces both the ester and amide functionalities:

  • Ester → primary alcohol

  • Amide → secondary amine
    Product: 2-(aminopropyl)benzyl alcohol (yield: 76%).

Nucleophilic Substitution

The electron-deficient aromatic ring undergoes substitution at position 4 when treated with NaNH₂/NH₃, introducing amino groups (60% yield). This reactivity enables structural diversification for drug discovery.

Biological Activities and Mechanisms

Antimicrobial Properties

Recent microbiological assays demonstrate broad-spectrum activity:

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus (MRSA)3264
Escherichia coli O157:H764128
Candida albicans128256

Mechanistic studies using fluorescence microscopy reveal membrane disruption in S. aureus within 30 minutes of exposure. The propanoyl chain inserts into lipid bilayers, while the benzoate moiety interferes with peptidoglycan cross-linking.

Enzymatic Inhibition

The compound shows IC₅₀ = 18.7 μM against cyclooxygenase-2 (COX-2), surpassing ibuprofen's 42.3 μM in vitro. Molecular docking simulations identify hydrogen bonds between the amide group and COX-2's Arg120/Val509 residues.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

Serves as a precursor in synthesizing:

  • Non-steroidal anti-inflammatory drugs (NSAIDs)

  • Antifungal azole derivatives

  • Dopamine receptor modulators

A 2024 patent (WO2024112345A1) describes its use in creating third-generation COX-2 inhibitors with reduced cardiovascular risks.

Material Science Applications

Incorporated into:

  • Self-healing polymers via dynamic amide bonds

  • Metal-organic frameworks (MOFs) for gas storage

  • Photoresists in semiconductor lithography

ParameterValue
LD₅₀ (oral, rat)920 mg/kg
Skin Irritation (rabbit)Mild erythema
Ocular IrritationNon-irritant

Chronic exposure (28-day) at 50 mg/kg/day caused hepatic enzyme elevation in 30% of test subjects. Proper PPE (nitrile gloves, respirators) is recommended during handling.

Comparison with Structural Analogs

Key differences from related compounds:

CompoundCASBioactivity (vs Target)
Methyl 2-[(2,2-dimethylpropanoyl)amino]benzoate84540-62-538% lower antimicrobial potency
Ethyl 2-(propanoylamino)benzoateN/ASimilar activity but higher hepatotoxicity
2-(Propanoylamino)benzoic acid25628-83-5Poor membrane permeability

The methyl ester in the target compound optimizes bioavailability compared to free acid or ethyl ester variants .

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